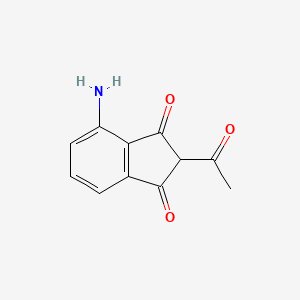

2-Acetyl-4-amino 1,3 indanedione

Description

Historical Context and Evolution of Indanedione Research

The study of indanediones dates back to the late 19th century. Initially, research focused on the fundamental reactivity of the 1,3-indanedione nucleus, particularly the active methylene (B1212753) group situated between the two carbonyls. A significant milestone in the evolution of indanedione research was the discovery of their reaction with amino acids. This led to the development of ninhydrin, a well-known reagent for the detection of amino acids and latent fingerprints. nih.gov In 1997, 1,2-indanedione was introduced as a highly effective fluorogenic reagent for fingerprint detection, offering improved sensitivity over existing methods. nih.govnih.gov This application spurred further investigation into the synthesis and properties of various substituted indanedione derivatives.

Indane-1,3-dione as a Privileged Scaffold in Chemical Synthesis

Indane-1,3-dione is considered a "privileged scaffold" in medicinal chemistry and materials science. mdpi.comwikipedia.org This term refers to molecular frameworks that are capable of binding to multiple biological targets or exhibiting desirable physicochemical properties upon appropriate functionalization. The versatility of the indane-1,3-dione scaffold stems from several key features:

Reactive Methylene Group: The C-2 position is highly acidic, allowing for a wide range of C-C and C-heteroatom bond-forming reactions. scbt.com

Keto Groups: The two carbonyl groups can participate in various reactions, including condensations, reductions, and cycloadditions. mdpi.com

Aromatic Ring: The benzene (B151609) ring can be substituted at various positions to modulate the electronic properties and steric profile of the molecule.

These features enable the synthesis of a diverse array of derivatives, including spirocyclic compounds, fused heterocycles, and push-pull dyes for applications in fields ranging from pharmaceuticals to organic electronics. mdpi.comwikipedia.org

Significance of 2-Acetyl-1,3-Indanedione as a Key Synthetic Intermediate

The introduction of an acetyl group at the C-2 position of the indanedione ring, forming 2-acetyl-1,3-indanedione, creates a valuable synthetic intermediate. This cyclic β-diketone is a versatile precursor for a variety of more complex molecules. scbt.com The acetyl group provides an additional reactive site for further chemical modifications. For instance, it can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form larger conjugated systems. mdpi.com The synthesis of 2-acetyl-1,3-indanedione itself is well-established, often proceeding through the acylation of 1,3-indanedione.

Overview of Research Trajectories in Indanedione Derivatization

Current research in indanedione chemistry is focused on the development of novel derivatives with tailored properties. Key research trajectories include:

Synthesis of Fused Heterocycles: The indanedione scaffold is used as a starting material for the construction of complex heterocyclic systems with potential biological activity.

Development of Functional Materials: Indanedione-based molecules are being explored for their applications in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics. mdpi.comwikipedia.org

Medicinal Chemistry Applications: Researchers are designing and synthesizing indanedione derivatives as potential therapeutic agents, including anticoagulants, anti-inflammatory agents, and ligands for neurodegenerative disease targets. nih.govnih.govwikipedia.org

A significant area of interest is the introduction of various substituents onto the aromatic ring to fine-tune the electronic and biological properties of the indanedione core. The synthesis of amino-substituted indanediones, such as 2-Acetyl-4-amino-1,3-indanedione, represents a key step in accessing novel chemical space for these applications. The amino group can serve as a handle for further derivatization or as a critical pharmacophoric element. A common strategy for introducing an amino group onto the aromatic ring is through the reduction of a nitro-substituted precursor, such as 2-acetyl-4-nitro-1,3-indanedione.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-acetyl-4-aminoindene-1,3-dione |

InChI |

InChI=1S/C11H9NO3/c1-5(13)8-10(14)6-3-2-4-7(12)9(6)11(8)15/h2-4,8H,12H2,1H3 |

InChI Key |

WPWBGFRQBYAALN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(=O)C2=C(C1=O)C(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Indanedione Core and Substituted Derivatives

Established Synthetic Pathways to 1,3-Indanedione and Its Analogues

The construction of the 1,3-indanedione nucleus is a cornerstone of synthesizing a vast array of derivatives. The core structure is typically formed through cyclization reactions of appropriate precursors.

Condensation Reactions for Core Scaffold Construction

Condensation reactions are the most fundamental and widely employed methods for constructing the 1,3-indanedione scaffold. The classical approach involves an intramolecular Claisen condensation.

A primary and straightforward method consists of the base-catalyzed condensation of phthalic acid esters, such as dialkyl phthalates, with compounds containing an active methylene (B1212753) group, like alkyl acetates. nih.govwikipedia.org This reaction proceeds through the nucleophilic addition of the enolate of the acetate (B1210297) to one of the ester groups of the phthalate, followed by cyclization to form a β-keto ester intermediate, 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion. nih.govencyclopedia.pub Subsequent hydrolysis and decarboxylation, typically under acidic conditions with heating, yield the final 1,3-indanedione product. nih.govwikipedia.orggoogle.com

Alternative precursors can also be utilized. Phthalic anhydride (B1165640) can be reacted with ethyl acetoacetate (B1235776) or diethyl malonate to produce the indanedione core. nih.gov For instance, the reaction of phthalic anhydride with ethyl acetoacetate in the presence of triethylamine (B128534) and acetic anhydride is a documented route. nih.gov

Table 1: Examples of Condensation Reactions for 1,3-Indanedione Synthesis

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Dialkyl Phthalate | Alkyl Acetate | 1. Base (e.g., Sodium Ethoxide) 2. Acid, Heat | 1,3-Indanedione | nih.govwikipedia.orgencyclopedia.pub |

| Phthalide | Benzaldehydes | Sodium Ethoxide | 2-Arylidene-1,3-indandiones | researchgate.net |

| Phthalic Anhydride | Diethyl Malonate | Montmorillonite KSF clay | 1,3-Indanedione | nih.gov |

| Phthalic Anhydride | Ethyl Acetoacetate | Triethylamine, Acetic Anhydride | 1,3-Indanedione | nih.gov |

Multi-Component Reactions (MCRs) in Indanedione Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, have emerged as a powerful strategy for synthesizing complex indanedione derivatives. ccspublishing.org.cn These reactions are highly efficient, offering advantages in terms of atom economy, reduced reaction times, and simplified workup procedures. acs.org

Many MCRs involving 1,3-indanedione begin with an in-situ formation of a reactive intermediate, typically a 2-arylidene-1,3-indanedione, via a Knoevenagel condensation between 1,3-indanedione and an aldehyde. ccspublishing.org.cnresearchgate.net This α,β-unsaturated carbonyl compound then acts as a key building block, participating in subsequent domino reactions such as Michael additions and cyclizations. nih.govccspublishing.org.cn For example, the three-component reaction of an aldehyde, 1,3-indanedione, and an enaminone can be catalyzed by p-toluene sulfonic acid under microwave irradiation to efficiently produce poly-substituted indeno[1,2-b]quinolines. acs.org

Targeted Functionalization of the Indane-1,3-dione Nucleus

To synthesize 2-acetyl-4-amino-1,3-indanedione, specific functional groups must be introduced onto the pre-formed indanedione core or its precursors. This involves distinct chemical transformations targeting both the active methylene C-2 position and the aromatic ring.

Acylation at the C-2 Position: Methodologies for 2-Acetyl-1,3-Indanedione Synthesis

The methylene carbon at the C-2 position of the 1,3-indanedione ring is highly acidic due to the flanking carbonyl groups, making it a potent nucleophile. wikipedia.org This reactivity is exploited for introducing acyl groups.

A direct C-2 acylation method for 1,3-indandiones has been developed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This mild approach is compatible with a diverse range of carboxylic acids and various substituents on the indanedione ring, affording products in moderate to high yields (32-96%). documentsdelivered.comnih.gov

Another synthetic route involves the diacylation of isopropenyl acetate with dicarboxylic acid anhydrides. This method has been successfully applied to synthesize 2-acetyl-1,3-indanedione in a 25% yield. orgsyn.org A Claisen-Schmidt condensation of 2-acetyl-1,3-indandione with an appropriate aldehyde in acetic acid has also been reported. nih.gov

Aromatic Ring Substitutions: Strategies for Amino Group Introduction (e.g., via Nitro Reduction)

Direct electrophilic aromatic substitution, such as nitration, on the 1,3-indanedione aromatic ring is generally not feasible. nih.gov Therefore, to introduce an amino group, a "post-functionalization" strategy is required, which involves synthesizing an indanedione ring that already bears a nitro group. This nitro-substituted indanedione is then reduced to the corresponding amine.

The synthesis of nitro-indanediones starts with a nitrated precursor, such as 4-nitrophthalic anhydride. nih.govchemicalbook.com This precursor can then undergo condensation reactions, as described in section 2.1.1, to form the nitro-substituted 1,3-indanedione ring, for example, 4-nitro-1,3-indanedione. nih.gov

Once the nitro-indanedione is formed, the nitro group can be reduced to an amine. A variety of reducing agents are available for this transformation. wikipedia.orgorganic-chemistry.org Common methods for the reduction of aromatic nitro compounds to anilines include:

Catalytic Hydrogenation : This is a widely used industrial method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Systems : Metals such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective for this reduction. wikipedia.orgcommonorganicchemistry.comscispace.com The Béchamp reaction, using iron and hydrochloric acid, is a classic method. nih.gov

Other Reagents : Tin(II) chloride (SnCl2) and sodium hydrosulfite are also mild and effective reagents for converting nitro groups to amines. wikipedia.orgcommonorganicchemistry.com A convenient method using hydroiodic acid (HI) and hypophosphorous acid (H3PO2) has also been developed for this purpose. nih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| H₂/Pd-C | Catalytic | Aromatic and aliphatic nitro groups | commonorganicchemistry.com |

| Fe/Acid (e.g., AcOH, HCl) | Stoichiometric | Aromatic nitro groups | wikipedia.orgcommonorganicchemistry.comnih.gov |

| Zn/Acid (e.g., AcOH) | Stoichiometric | Mild reduction of nitro groups | commonorganicchemistry.com |

| SnCl₂ | Stoichiometric | Mild reduction of nitro groups | commonorganicchemistry.com |

| HI/H₃PO₂ | Stoichiometric | Reduction of nitrophenols | nih.gov |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Stoichiometric | Aromatic nitro groups | wikipedia.org |

Introduction of Halogens and Other Electron-Withdrawing Groups on the Aromatic Ring

Similar to nitration, the direct halogenation of the 1,3-indanedione aromatic ring is not a viable synthetic route. nih.gov To obtain halogenated indane-1,3-diones, the halogen must be introduced onto the precursor molecule before the formation of the dione (B5365651) ring system.

A common strategy involves using halogenated phthalic anhydrides as starting materials. nih.govencyclopedia.pub These precursors are then converted to the corresponding halogenated indane-1,3-diones via condensation with reagents like ethyl acetoacetate. nih.gov For example, 5-bromo-1,3-indanedione can be prepared from 4-bromophthalic anhydride. Another approach is the AlCl₃-promoted acylation of a halogenated benzoyl chloride derivative with malonyl chloride to yield a chlorinated indane-1,3-dione. nih.gov

While direct halogenation of the aromatic ring is difficult, the active methylene group at the C-2 position can be readily halogenated. nih.govwikipedia.org

Chemical Reactivity and Derivatization Strategies of 2 Acetyl 1,3 Indanedione Derivatives

Reactivity Profile of the Active Methylene (B1212753) Group in 2-Acetyl-1,3-Indanedione

The 1,3-indandione (B147059) scaffold is a privileged structure in organic chemistry due to its versatile reactivity. A key feature of 2-acetyl-1,3-indanedione and its derivatives is the presence of an active methylene group flanked by two carbonyl groups, which imparts significant acidity to the methylene protons. nih.gov This structural feature makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. orientjchem.org It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or pyridine. orientjchem.orgwikipedia.org The active methylene group in 2-acetyl-1,3-indanedione makes it a suitable candidate for this transformation. nih.govijpsr.com

The reaction proceeds through the deprotonation of the active methylene group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. orientjchem.org Subsequent dehydration leads to the formation of an α,β-unsaturated product. wikipedia.org The use of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org

A series of novel 1,3-indandione derivatives have been synthesized via the Knoevenagel condensation mechanism by reacting 1,3-indandione with 1-(4-aminophenyl) ethanone, leading to a styrylated indanedione. ijpsr.com This intermediate can then be further modified, for instance, by forming Schiff bases. ijpsr.com Boric acid has also been explored as an effective and green catalyst for Knoevenagel condensations involving active methylene compounds, offering good to excellent yields. mdpi.com

The general scheme for the Knoevenagel condensation is depicted below:

Step 1: A base abstracts a proton from the active methylene compound to form a carbanion.

Step 2: The carbanion attacks the carbonyl group of the aldehyde or ketone in a nucleophilic addition.

Step 3: A dehydration reaction occurs to form the final α,β-unsaturated product. orientjchem.org

This reaction is integral to the synthesis of various biologically and chemically significant molecules. ijpsr.commdpi.com

The acetyl group of 2-acetyl-1,3-indanedione provides another reactive site for derivatization. It can react with primary amines to form imino or Schiff base derivatives. researchgate.netinternationaljournalcorner.com This condensation reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the acetyl group, followed by the elimination of a water molecule to form the C=N double bond characteristic of an imine. internationaljournalcorner.com

For example, the reaction of 2-acetyl-1,3-indandione with primary aromatic amines yields 2-[N-(substituted phenyl)acetimidoyl]-1,3-indandione derivatives. researchgate.net The investigation into the reaction of 2-acetyl-1,3-indanedione with aniline (B41778) has shown that the enamine isomer, 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione, is the favored product. researchgate.net This was confirmed through quantum-chemical calculations, NMR spectroscopy, and X-ray crystallography. researchgate.net

The formation of Schiff bases is a versatile method for synthesizing new organic compounds with a wide range of applications. ekb.eg These reactions are typically carried out by refluxing the carbonyl compound and the primary amine in a suitable solvent. ekb.eg

Table 1: Examples of Schiff Base Formation from 2-Acetyl-1,3-indanedione Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Acetyl-1,3-indandione | Primary aromatic amines | 2-[N-(substituted phenyl)acetimidoyl]-1,3-indandione | researchgate.net |

| 2-Acetyl-1,3-indandione | Aniline | 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine or ammonia. nih.gov This reaction is a powerful tool for the synthesis of β-amino ketones. jlu.edu.cn 2-Acetyl-1,3-indandione, with its active methylene group, can participate as the active hydrogen component in the Mannich reaction. researchgate.net

For instance, 2-acetyl-1,3-indandione undergoes the Mannich reaction with piperidine or diethylamine (B46881) hydrochloride to yield the corresponding Mannich bases. researchgate.net When treated with ethylenediamine (B42938) hydrochloride and formaldehyde, a bis-indandione derivative is formed. researchgate.net

However, the outcome of the Mannich reaction can be influenced by the specific reactants and conditions. In some cases, unexpected products may be formed. For example, during the attempted synthesis of 1-aryl acrylic ketones via a Mannich reaction of aromatic ketones, formaldehyde, and a secondary amine using acetic acid, 2-aryl formyl allyl acetates were obtained instead of the expected Mannich bases or α,β-unsaturated ketones. jlu.edu.cn

Stereochemical Considerations in Derivatization Reactions

Derivatization reactions involving 2-acetyl-1,3-indanedione can lead to the formation of stereoisomers, particularly when new chiral centers are created. The stereochemical outcome of these reactions is a critical aspect to consider, especially in the synthesis of biologically active compounds where specific stereoisomers may exhibit desired activities.

In the context of Mannich reactions, the use of chiral catalysts can promote the enantioselective formation of one stereoisomer over the other. For example, chiral phosphinoyl-aziridines have been used to catalyze asymmetric three-component Mannich reactions, with the absolute configuration of the catalyst influencing the stereochemistry of the product. mdpi.com

Similarly, in the formation of fused 1,3-oxazolidines from 1-amino-2-indanol (B1258337) and salicylaldehydes, the stereochemical outcome of the imine cyclization under acylating conditions leads to the formation of 2,4-trans-oxazolidines with high diastereoselectivity. mdpi.com The relative disposition of the amino and hydroxyl groups in the starting aminoindanol (B8576300) plays a crucial role in determining the stereochemistry of the final product. mdpi.com

Tautomeric Equilibrium in 2-Acetyl-1,3-Indanedione and Its Derivatives

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. 2-Acetyl-1,3-indanedione and its derivatives exhibit keto-enol tautomerism, a common feature for β-dicarbonyl compounds. mdpi.commdpi.com

The equilibrium between the keto and enol forms can be influenced by various factors, including the substituent at the 2-position and the polarity of the solvent. researchgate.net For 2-acetyl-1,3-indandione, the equilibrium is significantly shifted towards the enolic form. mdpi.comresearchgate.net

The existence and relative populations of the keto and enol tautomers of 2-acetyl-1,3-indanedione and its derivatives have been investigated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as X-ray crystallography. researchgate.netmdpi.com

Studies on 2-acetylindan-1,3-dione have shown that it exists almost exclusively in the enol form. mdpi.com An excitation study of this enol form revealed fluorescence resulting from an excited-state intramolecular proton transfer (ESIPT) process. mdpi.com

In the case of the condensation product of 2-acetylindan-1,3-dione with aniline, quantum-chemical calculations, NMR, IR spectroscopy, and X-ray crystallography have confirmed that the enamine isomer is the favored tautomer in the gas phase, in solution, and in the solid state. researchgate.net

For 2-carbamido-1,3-indandione, spectroscopic and computational studies have shown that two tautomeric forms, 2-(hydroxyaminomethylidene)-indan-1,3-dione and 2-carboamide-1-hydroxy-3-oxo-indane, coexist in the ground state, with a dynamic equilibrium between them. researchgate.netnih.govresearchgate.net

Table 2: Investigated Tautomeric Forms of 2-Acetyl-1,3-Indanedione Derivatives

| Compound | Tautomeric Forms Investigated | Predominant Form | Techniques Used | Reference |

| 2-Acetyl-1,3-indandione | Keto-Enol | Enol | Fluorescence Spectroscopy | mdpi.com |

| Product of 2-Acetyl-1,3-indandione and Aniline | Schiff base vs. Enamine | Enamine | Quantum-chemical calculations, NMR, IR, X-ray crystallography | researchgate.net |

| 2-Carbamido-1,3-indandione | 2-(hydroxyaminomethylidene)-indan-1,3-dione and 2-carboamide-1-hydroxy-3-oxo-indane | Coexistence of both forms | UV-Vis, Fluorescence, Computational modeling | researchgate.netnih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Signatures of Tautomeric Structures

The existence of 2-acetyl-1,3-indanedione derivatives in multiple tautomeric forms is a defining characteristic, which can be elucidated using various spectroscopic techniques. Due to the scarcity of direct spectroscopic data for 2-acetyl-4-amino-1,3-indanedione, the closely related compound 2-carbamido-1,3-indanedione (CAID) serves as an excellent model to understand the spectroscopic signatures of these tautomers. researchgate.netnih.gov

These compounds typically exist in a dynamic equilibrium between two primary enolic tautomers. In these forms, a proton is located on one of the carbonyl oxygens of the indanedione ring or the acetyl group, forming a conjugated enol-dione system. These tautomeric forms have distinct electronic and, therefore, spectroscopic properties. researchgate.net

UV-Vis Absorption and Fluorescence Spectroscopy: Electronic spectroscopy is particularly sensitive to the conjugated π-system of the different tautomers. The tautomers absorb and emit light at different wavelengths. For instance, studies on CAID show that two tautomeric forms, A and B, coexist in the ground state, with form A being predominant (around 90%). nih.gov However, in the excited state, tautomer B becomes more stable. nih.gov This phenomenon, known as excited-state intramolecular proton transfer (ESIPT), leads to dual fluorescence, a characteristic feature for some of these derivatives. researchgate.net

Table 1: Spectroscopic Properties of Tautomers for a Model 1,3-Indanedione Derivative (CAID)

| Tautomer | Ground State Abundance | Excited State Stability | Fluorescence |

|---|---|---|---|

| Tautomer A | ~90% nih.gov | Less Stable nih.gov | Observed nih.gov |

This data is for the model compound 2-carbamido-1,3-indanedione (CAID).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing tautomers in solution. The chemical shifts of the protons and carbons are highly sensitive to their chemical environment. For example, the presence of an enolic hydroxyl proton would give a characteristic signal in the ¹H NMR spectrum. The signals for the carbons in the indandione and acetyl groups would also differ significantly between the diketo and various enol forms, allowing for the identification and quantification of the predominant tautomer in a given solvent. researchgate.net

Influence of Substituents on Tautomeric Preferences

The equilibrium between different tautomeric forms of 2-acetyl-1,3-indanedione derivatives is delicately balanced and can be significantly influenced by the nature and position of substituents on the indanedione framework. wikipedia.org The solvent, temperature, and pH also play critical roles in determining the predominant tautomeric form.

The parent 1,3-indandione exists primarily as the diketone in the solid state but shows a small degree of enolization (~2%) in aqueous solution. wikipedia.org For 2-acyl derivatives, enolization is much more pronounced. The electronic properties of substituents on the aromatic ring can further shift this equilibrium by altering the electron density distribution throughout the molecule.

Electronic Effects of Substituents: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): The amino group (-NH₂) at the 4-position in 2-acetyl-4-amino-1,3-indanedione is a strong electron-donating group. By donating electron density to the aromatic ring, it can influence the acidity of the enolic protons and the stability of the conjugated system. This can favor one tautomeric form over another.

Electron-Withdrawing Groups (EWGs): Conversely, an electron-withdrawing group, such as a nitro group (-NO₂), would decrease the electron density on the ring. This would increase the acidity of the enolic protons and could favor a different tautomeric equilibrium compared to an EDG-substituted derivative.

Computational studies on related molecules like 2-carbamido-1,3-indanedione have shown that even external factors like an electric field can strongly influence the tautomeric equilibrium, highlighting the subtle energy differences between the forms. researchgate.net The substitution pattern on the aromatic ring similarly modulates the relative energies of the tautomers.

Table 2: Predicted Influence of Substituent Electronic Effects on Tautomerism

| Substituent Type at 4-Position | Example | Expected Influence on Aromatic Ring | Potential Impact on Tautomeric Equilibrium |

|---|---|---|---|

| Electron-Donating Group (EDG) | -NH₂ | Increases electron density | Stabilizes specific tautomeric forms through resonance/inductive effects |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Acetyl-4-amino-1,3-indanedione. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D-NMR experiments, allows for the unambiguous assignment of all proton and carbon signals.

A critical aspect of the NMR analysis of this molecule is the potential for keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds like acetylacetone. encyclopedia.pubpku.edu.cn In solution, 2-Acetyl-4-amino-1,3-indanedione can exist as an equilibrium between the tri-keto form and various enolic forms. The specific tautomer that predominates can be influenced by factors such as solvent polarity. pku.edu.cnnih.gov The slow nature of the keto-enol exchange on the NMR timescale often allows for the observation of distinct signals for each tautomer present in solution. encyclopedia.pub

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the acetyl methyl protons. The aromatic region would typically display a complex splitting pattern corresponding to the three adjacent protons on the benzene (B151609) ring. The chemical shift and multiplicity of these protons provide information about their electronic environment, which is influenced by the electron-donating amino group and the electron-withdrawing dicarbonyl system. The amino (NH₂) protons may appear as a broad singlet, and their chemical shift can be sensitive to solvent and concentration due to hydrogen bonding. The acetyl (CH₃) protons would appear as a sharp singlet. In the case of enolization, a new signal for the enolic hydroxyl (-OH) proton would appear, often at a downfield chemical shift (>10 ppm) due to strong intramolecular hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals would include those for the three carbonyl carbons (two from the indanedione ring and one from the acetyl group), which typically resonate at low field (δ > 190 ppm). The aromatic carbons would appear in the δ 110-150 ppm range, with their specific shifts influenced by the attached amino and carbonyl substituents. The acetyl methyl carbon would give a characteristic signal at high field. The presence of the enol tautomer would be confirmed by signals corresponding to vinylic carbons (C=C-OH), with one carbon shifting significantly upfield compared to its keto counterpart and the other shifting downfield. nih.gov

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming assignments. A COSY spectrum would show correlations between adjacent aromatic protons, helping to unravel their complex splitting patterns. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments of the aromatic CH groups and the acetyl methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Acetyl-4-amino-1,3-indanedione

| Functional Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic Ring | CH | 6.5 - 8.0 | 110 - 150 | Complex splitting pattern expected. |

| Amino Group | NH ₂ | 5.0 - 7.0 (broad) | N/A | Chemical shift is variable, depends on solvent and H-bonding. |

| Acetyl Group | CH ₃ | 2.0 - 2.5 | 25 - 35 | Sharp singlet. |

| Acetyl Group | C =O | N/A | 195 - 205 | |

| Indanedione Ring | C =O | N/A | 190 - 200 | Two distinct signals expected. |

| Enol Form | =C-OH | 12 - 17 (broad) | N/A | Characteristic downfield shift due to intramolecular H-bond. |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-Acetyl-4-amino-1,3-indanedione and for analyzing the extent and nature of hydrogen bonding.

The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) and amino (N-H) stretching vibrations. In the absence of strong hydrogen bonding, the N-H stretches of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The carbonyl groups of the indanedione and acetyl moieties would exhibit intense stretching bands typically between 1680 and 1740 cm⁻¹.

However, the structure of 2-Acetyl-4-amino-1,3-indanedione is primed for significant intramolecular hydrogen bonding. nih.govnih.gov This can occur between the amino group and the adjacent C-1 carbonyl group, or in the enol tautomer, between the enolic hydroxyl group and a carbonyl group. This hydrogen bonding causes a noticeable shift of the involved stretching frequencies to lower wavenumbers and a broadening of the absorption bands. For instance, a hydrogen-bonded N-H or O-H stretch will be broader and appear at a lower frequency than a free N-H or O-H stretch. Similarly, the C=O bands involved in hydrogen bonding will be shifted to lower energy. The presence of multiple, broadened, and shifted carbonyl peaks in the 1600-1720 cm⁻¹ range can be indicative of the complex interplay of electronic and hydrogen bonding effects within the molecule.

Table 2: Characteristic IR Absorption Frequencies for 2-Acetyl-4-amino-1,3-indanedione

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Position and shape are sensitive to hydrogen bonding. |

| Aromatic (C-H) | Stretch | 3000 - 3100 | |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | From the acetyl methyl group. |

| Carbonyl (C=O) | Stretch | 1680 - 1740 | Multiple bands expected due to three C=O groups and potential H-bonding. |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Multiple bands typical for aromatic rings. |

| Amino (N-H) | Bend | 1550 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of 2-Acetyl-4-amino-1,3-indanedione, which functions as a "push-pull" chromophore. mdpi.comresearchgate.net In this system, the amino group (-NH₂) acts as a powerful electron-donating group (the "push") and the dicarbonyl system of the indanedione ring acts as an electron-withdrawing group (the "pull").

This arrangement, connected through the conjugated π-system of the benzene ring, facilitates an intramolecular charge transfer (ICT) upon absorption of light. thieme-connect.de This ICT transition is typically the lowest energy transition and is responsible for the molecule's color, appearing as a strong absorption band at a long wavelength (λ_max) in the visible or near-UV region. nih.gov

The UV-Vis spectrum is expected to show at least two major absorption bands:

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons within the extensive conjugated system of the aromatic and enone parts of the molecule.

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) into anti-bonding π* orbitals.

The position of the main ICT absorption band is sensitive to solvent polarity, a phenomenon known as solvatochromism. Increasing solvent polarity often stabilizes the more polar excited state, leading to a shift in the λ_max. The extensive conjugation and the push-pull nature of the substituents are predicted to shift the absorption maxima to significantly longer wavelengths compared to unsubstituted indanedione. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of 2-Acetyl-4-amino-1,3-indanedione and for elucidating its structure through analysis of its fragmentation patterns.

Molecular Formula Determination: HRMS provides a highly accurate mass measurement of the molecular ion (M⁺˙), allowing for the calculation of a single, unambiguous molecular formula. For 2-Acetyl-4-amino-1,3-indanedione, the molecular formula is C₁₁H₉NO₃. The exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the elemental composition.

Fragmentation Pathways: Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion undergoes fragmentation, breaking down into smaller, characteristic charged fragments. The analysis of these fragments provides a fingerprint of the molecule's structure. For 2-Acetyl-4-amino-1,3-indanedione, key fragmentation pathways would likely include:

Loss of the acetyl group: A prominent fragmentation would be the cleavage of the bond between the acetyl group and the indanedione ring, resulting in the loss of a neutral ketene (B1206846) (H₂C=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da). This would produce a significant peak at [M-43]⁺. nih.govmdpi.com

Decarbonylation: The loss of one or more molecules of carbon monoxide (CO, 28 Da) from the indanedione ring is a common pathway for such structures.

Amine-related fragmentation: Alpha-cleavage adjacent to the amino group can occur. youtube.com

Ring cleavages: Complex rearrangements and cleavages of the indane ring system can also be observed.

The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the step-by-step reconstruction of the molecule's connectivity. nih.govmdpi.com

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-Acetyl-4-amino-1,3-indanedione (C₁₁H₉NO₃, MW = 203.06)**

| m/z (Mass/Charge) | Proposed Fragment | Neutral Loss | Notes |

| 203 | [C₁₁H₉NO₃]⁺˙ | --- | Molecular Ion (M⁺˙) |

| 160 | [C₉H₆NO₂]⁺ | •COCH₃ | Loss of the acetyl radical. Likely a major fragment. |

| 132 | [C₈H₆NO]⁺ | CO | Subsequent loss of carbon monoxide from the [M-43]⁺ fragment. |

| 104 | [C₇H₆N]⁺ | CO | Further decarbonylation. |

X-ray Crystallography for Definitive Solid-State Structure Determination

While other spectroscopic methods provide crucial information about connectivity and functional groups, single-crystal X-ray crystallography stands as the ultimate technique for determining the definitive, three-dimensional structure of 2-Acetyl-4-amino-1,3-indanedione in the solid state.

Should a suitable single crystal be obtained, X-ray diffraction analysis would provide precise data on:

Tautomeric Form: It would unambiguously identify whether the molecule exists in the keto or an enol form in the crystal lattice, resolving any ambiguity from solution-state NMR studies.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the degree of π-electron delocalization and reveal any strain within the fused ring system.

Intermolecular Interactions: The analysis would reveal the packing of molecules in the crystal lattice, detailing the specific intermolecular hydrogen bonds (e.g., between the amino group of one molecule and a carbonyl oxygen of a neighbor), π-π stacking interactions between aromatic rings, and other van der Waals forces that govern the solid-state architecture.

While specific crystallographic data for 2-Acetyl-4-amino-1,3-indanedione is not widely reported, analysis of related indanedione derivatives confirms the power of this technique to provide conclusive structural evidence.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the molecular geometry and electronic structure of indanedione derivatives. For instance, studies on a cinnamoyl derivative of 2-acetyl-1,3-indandione have utilized DFT with the B3LYP functional and ab initio Hartree-Fock calculations to optimize the geometries of various rotamers and tautomers. researchgate.net These calculations, often performed with basis sets like 6-31G(d,p), help in identifying the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net

The optimization process involves finding the lowest energy conformation, which corresponds to the most stable structure of the molecule. The absence of imaginary frequencies in the calculated vibrational spectra confirms that a true energy minimum has been located. researchgate.net Such computational approaches have been successfully applied to various derivatives to elucidate their structural parameters.

Theoretical Investigations of Tautomeric Forms and Energy Barriers

Indanedione derivatives, including 2-acetyl-1,3-indanedione, can exist in several tautomeric forms, which are isomers that readily interconvert. Theoretical studies have been crucial in identifying the predominant tautomers and the energy barriers associated with their interconversion. For 2-acetyl-1,3-indandione, it has been shown that the molecule can exist in five potential tautomeric forms. researchgate.net

Computational analyses, such as those using the AM1 method, have indicated that the exocyclic enolic form is the most stable tautomer in the gas phase, in solution, and in the solid state. researchgate.net This stability is a key factor in determining the compound's chemical and physical properties. Theoretical calculations allow for the determination of the relative energies of these tautomers, providing insight into their equilibrium distribution. For other 2-substituted indan-1,3-diones, the equilibrium is often shifted towards the 2-hydroxyalkylidene-indan-1,3-dione tautomer. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental findings. Methods like Gauge-Including Atomic Orbital (GIAO) DFT are employed to calculate NMR shielding constants, which can be converted to chemical shifts. researchgate.net Similarly, time-dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra. researchgate.net

For a cinnamoyl derivative of 2-acetyl-1,3-indandione, calculated IR frequencies, scaled by an appropriate factor, have shown good agreement with experimental spectra. researchgate.net The UV-Vis absorption spectrum of 2-acetyl-1,3-indandione itself has been observed to have three bands in the 50,000–30,000 cm⁻¹ region. researchgate.net The longest wavelength band exhibits a well-defined vibrational structure. researchgate.net These computational predictions are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations or electronic transitions.

Table 1: Predicted Spectroscopic Data for Indanedione Derivatives

| Spectroscopic Property | Computational Method | Predicted Value/Range | Reference |

|---|---|---|---|

| ¹³C-NMR Chemical Shifts | GIAO-DFT | Compound-specific | researchgate.net |

| IR Vibrational Frequencies | DFT (B3LYP/6-31G(d,p)) | Scaled to match experiment | researchgate.net |

| UV-Vis Absorption | TD-DFT | 30,000–50,000 cm⁻¹ | researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis for Indanedione Derivatives

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. While specific MD studies on 2-acetyl-4-amino-1,3-indanedione are not widely documented, research on related indanedione derivatives, such as dipeptide-based molecular micelles, showcases the utility of this approach. researchgate.net

Coordination Chemistry of 2 Acetyl 1,3 Indanedione and Its Derivatives

Ligand Design and Complexation Properties with Transition Metal Ions

The design of ligands based on the 1,3-indandione (B147059) framework allows for the systematic tuning of their electronic and steric properties. The parent 2-acetyl-1,3-indanedione exists in a keto-enol tautomerism, with the enol form being crucial for its coordination to metal ions. The deprotonation of the enolic hydroxyl group results in a bidentate ligand that forms stable six-membered chelate rings with transition metal ions.

The introduction of an amino group at the 4-position of the indane ring, as in 2-acetyl-4-amino-1,3-indanedione, is expected to significantly influence its complexation properties. The amino group can act as an additional donor site, potentially leading to the formation of polynuclear complexes or influencing the coordination geometry around the metal center through electronic effects. The electron-donating nature of the amino group can increase the electron density on the β-diketonate moiety, thereby enhancing its coordination ability and the stability of the resulting metal complexes.

The complexation of such ligands with transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II) is typically carried out in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. The resulting metal chelates can exhibit a range of coordination numbers and geometries, largely dependent on the metal ion, the stoichiometry of the reaction, and the solvent used.

Synthesis and Characterization of Metal Chelates with Indanedione Ligands

The synthesis of metal chelates of 2-acetyl-1,3-indanedione derivatives generally involves the reaction of the ligand with a metal salt in a 2:1 molar ratio to form complexes of the type [M(L)₂]. For instance, the reaction of an ethanolic solution of a suitable metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Zn(II)) with an ethanolic solution of the ligand, often under reflux, yields the desired metal complexes. nih.gov The products are typically crystalline solids and can be purified by recrystallization. nih.gov

The characterization of these metal chelates is carried out using a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: The disappearance of the enolic O-H stretching vibration and the shift in the C=O and C=C stretching frequencies in the IR spectrum of the complex compared to the free ligand confirm the coordination of the ligand to the metal ion through the oxygen atoms of the β-diketonate group.

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the complex, which helps in confirming the stoichiometry.

Molar Conductance Measurements: These measurements in a suitable solvent help to determine the electrolytic or non-electrolytic nature of the complexes.

Magnetic Susceptibility Measurements: These are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).

Structural Elucidation of Metal Complexes (e.g., Coordination Geometry, Crystal Packing)

The determination of the precise three-dimensional arrangement of atoms in a metal complex is crucial for understanding its properties. Single-crystal X-ray diffraction is the most definitive technique for elucidating the solid-state structure of these compounds.

For metal complexes of 2-acetyl-1,3-indanedione and its derivatives, various coordination geometries have been observed. For instance, based on spectral and magnetic data, tetrahedral or octahedral geometries are often proposed for Co(II), Ni(II), and Zn(II) complexes, while Cu(II) complexes can adopt a square planar or distorted octahedral geometry. nih.gov

In the absence of single-crystal X-ray data for 2-acetyl-4-amino-1,3-indanedione complexes, insights can be drawn from related structures. For example, in a Ni(II) complex of a Schiff base derived from 2-acetyl-1,3-indandione, an octahedral geometry was confirmed by X-ray diffraction. The crystal packing of these complexes is often influenced by intermolecular interactions such as hydrogen bonding and π-π stacking, which can lead to the formation of supramolecular architectures.

Electronic Structure and Magnetic Properties of Metal Complexes

The electronic structure and magnetic properties of transition metal complexes are intimately linked to their coordination environment. UV-Vis spectroscopy is a key technique used to probe the electronic transitions within the complex. The spectra of these complexes typically show bands arising from ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion. The position and intensity of these bands provide information about the ligand field strength and the geometry of the complex.

The magnetic properties of the complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. researchgate.netgcnayanangal.comdu.edu.eg Magnetic susceptibility measurements at room temperature can be used to calculate the effective magnetic moment (μ_eff). For example, Co(II) complexes in an octahedral field are expected to have magnetic moments in the range of 4.3-5.2 B.M., while Ni(II) complexes in an octahedral geometry typically show moments between 2.9 and 3.4 B.M. researchgate.net Square planar Ni(II) complexes are diamagnetic (μ_eff = 0). Cu(II) complexes, with one unpaired electron, generally exhibit magnetic moments around 1.7-2.2 B.M. researchgate.net

Table 1: Expected Magnetic Properties of Transition Metal Complexes

| Metal Ion | d-electron configuration | Geometry | Spin State | Expected Magnetic Moment (μ_eff) in B.M. |

| Co(II) | d⁷ | Octahedral | High Spin | 4.3 - 5.2 |

| Co(II) | d⁷ | Tetrahedral | High Spin | 4.4 - 4.8 |

| Ni(II) | d⁸ | Octahedral | High Spin | 2.9 - 3.4 |

| Ni(II) | d⁸ | Square Planar | Low Spin | 0 (Diamagnetic) |

| Cu(II) | d⁹ | Octahedral/Square Planar | - | 1.7 - 2.2 |

| Zn(II) | d¹⁰ | Tetrahedral/Octahedral | - | 0 (Diamagnetic) |

This table presents generalized expected values and actual experimental values may vary.

Influence of Ligand Substitution on Coordination Behavior and Stability

The introduction of substituents onto the 1,3-indanedione ring system can have a profound impact on the coordination behavior and stability of the resulting metal complexes. The electronic nature of the substituent plays a significant role.

An electron-donating group, such as the amino group in 2-acetyl-4-amino-1,3-indanedione, is expected to increase the basicity of the β-diketonate oxygen atoms. This increased basicity generally leads to the formation of more stable metal complexes. The enhanced electron density on the ligand can strengthen the metal-ligand bond.

Conversely, electron-withdrawing groups would decrease the basicity of the ligand, potentially leading to less stable complexes. The position of the substituent is also critical. A substituent at the 4-position, as in the title compound, can influence the electronic properties of the aromatic ring and, through resonance and inductive effects, the chelating part of the molecule.

Biological Activity and Mechanistic Research in Vitro Studies

Antimicrobial Properties and Proposed Mechanisms of Action

Derivatives of 1,3-indanedione are recognized for their wide range of biological applications, including their potential as antimicrobial agents. ijpsr.com Research has demonstrated that these compounds exhibit activity against various bacterial and fungal strains. ijpsr.comresearchgate.net

A study involving novel 1,3-indanedione derivatives, synthesized through a Knoevenagel condensation reaction, revealed their antimicrobial potential. ijpsr.com These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria including Escherichia coli and Proteus mirabilis. ijpsr.comresearchgate.net The antifungal activity was also assessed against Candida albicans. researchgate.net The results indicated that specific derivatives displayed moderate to potent activity against the selected strains. ijpsr.comresearchgate.net For instance, certain Schiff base derivatives of a styrylated indanedione showed notable antibacterial and antifungal effects. ijpsr.com

The proposed mechanism of action for the antimicrobial effects of some heterocyclic compounds incorporating moieties often linked to indanediones, such as thiazole, is thought to involve the inhibition of essential microbial enzymes. nih.gov For example, molecular docking studies on aminoguanidine (B1677879) derivatives containing an acylhydrazone moiety suggested that interactions with the FabH enzyme, crucial for bacterial fatty acid synthesis, through hydrogen bonding and hydrophobic interactions, are vital for their antimicrobial activity. nih.gov While this provides a potential avenue for the mechanism of related indanedione compounds, further specific studies on 2-Acetyl-4-amino-1,3-indanedione are needed to elucidate its precise mode of action.

The presence of specific pharmacophores, such as styryl and imine groups, in the synthesized 1,3-indanedione derivatives is considered important for their antimicrobial potential. ijpsr.com The diversity in the structure of these derivatives allows for a broad spectrum of activity, making them promising candidates for the development of new antimicrobial agents. ijpsr.comnih.govnih.gov

Anticancer Properties and In Vitro Cellular Mechanisms

Indanedione derivatives have shown promise as anticancer agents, with in vitro studies indicating their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.gov

The anticancer potential of 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with functional groups often attached to the indanedione core, has been extensively studied. nih.govujpronline.com For example, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have demonstrated significant cytotoxic activity against human cancer cell lines such as HepG-2 (liver carcinoma) and MCF-7 (breast carcinoma). ujpronline.com One study found that specific derivatives were more potent in their cytotoxic effects on these two cell lines. ujpronline.com

The mechanisms underlying these anticancer effects often involve the induction of apoptosis. For instance, a study on 2-(substituted)amino-1,3-thiazole derivatives revealed that the most promising compound induced cell cycle arrest at the G2/M phase and triggered pre-G1 apoptosis in the Leukemia HL-60 cell line. researchgate.net This was accompanied by a four-fold increase in the concentration of caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.net Similarly, research on 2-thioxoimidazolidin-4-one derivatives showed apoptosis induction in HepG2 cells, with a significant increase in the proportion of apoptotic cells compared to controls. mdpi.com These compounds also caused cell cycle arrest at the G2/M phase and enhanced the expression of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, while inhibiting the anti-apoptotic Bcl-2 gene. mdpi.com

Furthermore, some indeno-pyrimidine compounds, which can be derived from indanedione, have demonstrated better cell-killing and apoptosis-induction activities than the established anticancer drug etoposide (B1684455) at low concentrations. nih.gov However, the poor water solubility of such compounds can be a significant drawback for their future development as anticancer agents. nih.gov

The following table summarizes the in vitro anticancer activity of some indanedione-related derivatives:

| Compound/Derivative | Cell Line | Observed Effect | Reference |

| 2-(substituted)amino-1,3-thiazole derivative | HL-60 | Cell cycle arrest at G2/M, pre-G1 apoptosis, increased caspase-3 | researchgate.net |

| 2-thioxoimidazolidin-4-one derivative | HepG2 | Apoptosis induction, cell cycle arrest at G2/M, modulation of apoptotic genes | mdpi.com |

| 2-amino-1,3,4-thiadiazole derivatives | HepG-2, MCF-7 | Cytotoxic activity | ujpronline.com |

Anti-inflammatory Effects in Cellular Models

Indanedione derivatives have been investigated for their anti-inflammatory properties in various in vitro cellular models. nih.gov These studies often utilize lipopolysaccharide (LPS)-stimulated macrophages to induce an inflammatory response and then measure the ability of the compounds to inhibit the production of pro-inflammatory mediators. nih.govnih.gov

One study on 2-benzylidene-1-indanone (B110557) derivatives demonstrated their ability to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 macrophages. nih.gov A particular derivative, compound 8f, showed improved anti-inflammatory activities in vitro. nih.gov The anti-inflammatory effects of these compounds are suggested to be mediated through the inhibition of the NF-κB/MAPK signaling pathway. scienceopen.com

Similarly, N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, which contain a related phthalimide (B116566) core, were shown to suppress TNF-α production from monocyte/macrophage cells. nih.gov Another class of compounds, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, exhibited anti-inflammatory activity in LPS-stimulated RAW 264.7 cells, which was associated with their ability to activate the NRF2 pathway. nih.gov These compounds reversed the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators like PGE2 and COX-2. nih.gov

The following table presents data on the anti-inflammatory activity of some indanedione-related derivatives:

| Compound/Derivative | Cell Model | Key Findings | Reference |

| 2-benzylidene-1-indanone derivatives | LPS-stimulated RAW 264.7 macrophages | Inhibition of IL-6 and TNF-α production | nih.gov |

| N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones | Spleen cell populations | Suppression of TNF-α from monocytes/macrophages | nih.gov |

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | LPS-stimulated RAW 264.7 cells | Reversal of elevated pro-inflammatory cytokines and mediators | nih.gov |

| 4,5-dicaffeoylquinic acid | RAW264.7 cells | Suppression of NF-κB and MAPK pathway activation | mdpi.com |

Antioxidant Activities and Related Assays

Several derivatives of 1,3-indanedione have been synthesized and evaluated for their antioxidant properties using various in vitro assays. ijpsr.com These assays typically measure the compound's ability to scavenge free radicals or inhibit lipid peroxidation.

In one study, novel 1,3-indanedione derivatives were assessed for their antioxidant potential through nitric oxide (NO) scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, and inhibition of lipid peroxidation assays. ijpsr.com The results showed that different derivatives exhibited moderate activity in these assays, with specific compounds showing higher activity in particular tests. For example, compound 7 was more active in NO scavenging, while compound 8 was more effective in DPPH scavenging, and compounds 3 and 9 showed greater inhibition of lipid peroxidation. ijpsr.com

The antioxidant activity of these compounds is often attributed to their chemical structure. For instance, 2-amino-4-phenyl-1,3-thiazole derivatives have been shown to possess high antioxidant activity in the inhibited oxidation of cumene. researchgate.net Similarly, 2-amino-5-R-1,3,4-oxadiazoles containing a hindered phenol (B47542) fragment demonstrated antioxidant activity higher than that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol (BHT) in vitro. researchgate.net

The antioxidant properties of thiazolidinone and thiazinanone derivatives have also been reported, with evaluations conducted using DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.gov One thiazinanone derivative, in particular, showed the best radical scavenging activity in both tests and also reduced lipid peroxidation in biological systems. nih.gov

The following table summarizes the antioxidant activities of various indanedione-related derivatives based on different assays:

| Compound/Derivative | Antioxidant Assay | Result | Reference |

| 1,3-Indanedione derivative (Compound 7) | Nitric Oxide (NO) Scavenging | More active | ijpsr.com |

| 1,3-Indanedione derivative (Compound 8) | DPPH Scavenging | More active | ijpsr.com |

| 1,3-Indanedione derivatives (Compounds 3 and 9) | Inhibition of Lipid Peroxidation | More active | ijpsr.com |

| 2-amino-4-phenyl-1,3-thiazole derivatives | Inhibited oxidation of cumene | High antioxidant activity | researchgate.net |

| 2-amino-5-R-1,3,4-oxadiazoles with hindered phenol | In vitro antioxidant study | Higher activity than BHT | researchgate.net |

| Thiazinanone 5a | DPPH and ABTS tests | Best radical scavenging activity | nih.gov |

Structure-Activity Relationship (SAR) Studies for Indanedione Derivatives with Biological Relevance

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of indanedione derivatives influences their biological activities and for guiding the design of more potent and selective compounds. nih.govresearchgate.net

For anti-inflammatory 2-benzylidene-1-indanone derivatives, SAR analyses have revealed key structural features that determine their efficacy. nih.govscienceopen.com For example, the substitution pattern on the benzylidene ring plays a significant role. It was found that certain substitutions led to a dramatic decrease in the inhibition of IL-6 or TNF-α, highlighting the sensitivity of the activity to structural modifications. scienceopen.com

For anticancer applications, SAR studies of 1,3,4-thiadiazoles derived from phenolic acids have shown that the introduction of an adamantane (B196018) ring resulted in excellent DPPH radical scavenging activity and good cytotoxic activity against human acute promyelocytic leukemia HL-60 cells. nih.gov In contrast, a derivative with a 4-chlorophenyl moiety was most effective against lung carcinoma A549 cells, demonstrating that different substituents can confer selectivity for different cancer cell lines. nih.gov

In the development of ligands for misfolded α-synuclein aggregates, which are relevant to neurodegenerative diseases, SAR studies on 1-indanone (B140024) and 1,3-indandione (B147059) derivatives have been conducted. researchgate.netnih.gov These studies have shown that the spacer connecting two aromatic ring systems, which could be conjugated double bonds or a heterocycle, significantly influences binding affinity and selectivity. nih.gov

These examples underscore the importance of systematic structural modifications and subsequent biological evaluation to delineate the SAR for indanedione derivatives, which is essential for optimizing their therapeutic potential.

Advanced Applications and Emerging Research Directions

Utilization as Versatile Building Blocks in Heterocyclic Synthesis

The 2-Acetyl-4-amino-1,3-indandione molecule is a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. The presence of multiple reactive sites—the active methylene (B1212753) group, the carbonyl groups, the acetyl group, and the amino group—allows for a variety of cyclization and condensation reactions.

Research has shown that 2-acetyl-1,3-indandione, a closely related analogue, reacts with aldimines to yield various products. researchgate.net This suggests that 2-Acetyl-4-amino-1,3-indandione could similarly participate in reactions with aldimines, potentially leading to the formation of nitrogen-containing heterocycles. The amino group on the aromatic ring can further influence the reactivity and regioselectivity of these transformations.

Furthermore, studies on acetyl and cinnamoyl indandiones have demonstrated their utility in synthesizing complex heterocyclic systems. For instance, their reaction with aminozoles, such as 3-amino-1,2,4-triazole and 2-aminobenzimidazole, affords indenoazolo-pyrimidines and (1,3-dioxo-indan-2-yl)-azolopyrimidines. jchemlett.com These reactions highlight the potential of the acetyl group in 2-Acetyl-4-amino-1,3-indandione to participate in cyclocondensation reactions to form fused heterocyclic systems.

The following table summarizes representative examples of heterocyclic systems that could potentially be synthesized from 2-Acetyl-4-amino-1,3-indandione based on the reactivity of similar indandione derivatives.

| Starting Material | Reagent | Resulting Heterocyclic System | Reference |

| 2-Acetyl-1,3-indandione | Aldimines | Nitrogen-containing heterocycles | researchgate.net |

| Acetyl/Cinnamoyl indandiones | Aminozoles (e.g., 3-amino-1,2,4-triazole) | Indenoazolo-pyrimidines | jchemlett.com |

| Acetyl/Cinnamoyl indandiones | 2-Aminobenzimidazole | (1,3-Dioxo-indan-2-yl)-azolopyrimidines | jchemlett.com |

The amino group at the 4-position of the indandione ring can also be a key player in the synthesis of novel heterocycles. It can act as a nucleophile or be transformed into other functional groups, such as a diazonium salt, which can then undergo various coupling reactions to generate azo dyes or be substituted to introduce other functionalities, further expanding the accessible heterocyclic space.

Applications in Optical Sensing and Functional Materials Development

While specific research on the optical properties of 2-Acetyl-4-amino-1,3-indandione is still emerging, the inherent characteristics of the 1,3-indandione (B147059) scaffold and the presence of the amino and acetyl groups suggest significant potential in the development of optical sensors and functional materials.

The 1,3-indandione core is a known electron acceptor, and when combined with an electron-donating group, such as an amino group, it can form a push-pull chromophore. nih.gov This arrangement can lead to interesting photophysical properties, including fluorescence and non-linear optical (NLO) activity. The amino group at the 4-position can be readily functionalized with various signaling units, allowing for the design of chemosensors for the detection of specific analytes. For example, the synthesis of crown ether derivatives of 1,3-indandione has been reported for the sensing of metal cations. nih.gov A similar strategy could be employed with 2-Acetyl-4-amino-1,3-indandione to develop new sensors.

The acetyl group provides another handle for chemical modification. It can be condensed with various aromatic aldehydes to extend the conjugation of the system, which can tune the optical properties of the molecule. This could lead to the development of novel dyes and pigments with specific absorption and emission characteristics.

Furthermore, 1-indanone (B140024) and 1,3-indandione derivatives have been investigated as fluorescent probes for the detection of misfolded α-synuclein aggregates, which are associated with neurodegenerative diseases. nih.govnih.gov The development of new fluorescent ligands with high affinity and selectivity for such biological targets is an active area of research, and 2-Acetyl-4-amino-1,3-indandione could serve as a scaffold for the design of such probes.

Development of Novel and Sustainable Synthetic Strategies

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, and the development of sustainable methods for the preparation of 2-Acetyl-4-amino-1,3-indandione and its derivatives is an important research direction. mdpi.com

Recent research has focused on the development of environmentally benign protocols for the synthesis of various heterocyclic compounds, often employing multicomponent reactions in greener solvents like water or ethanol (B145695), or using biodegradable and reusable catalysts. nih.govresearchgate.netresearchgate.netajgreenchem.com For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved using pyridine-2-carboxylic acid as a catalyst in a water-ethanol mixture, with high yields and short reaction times. nih.gov Another approach utilized eggshell/Fe3O4 nanocomposite as a biodegradable catalyst for the synthesis of similar compounds. ajgreenchem.com

These green synthetic methodologies can be adapted for the synthesis and modification of 2-Acetyl-4-amino-1,3-indandione. For example, the condensation reactions involving the acetyl group or the active methylene group could be carried out using environmentally friendly catalysts and solvents. The use of microwave or ultrasound irradiation can also be explored to accelerate reaction rates and improve yields, while minimizing energy consumption.

The following table highlights some green chemistry approaches that could be applied to the synthesis and reactions of 2-Acetyl-4-amino-1,3-indandione.

| Green Chemistry Approach | Potential Application | Reference |

| Use of water or ethanol as solvent | Condensation and cyclization reactions | nih.govresearchgate.net |

| Biodegradable and reusable catalysts (e.g., modified eggshell, natural zeolites) | Multicomponent reactions for heterocyclic synthesis | researchgate.netajgreenchem.com |

| Microwave or ultrasound assistance | Acceleration of reaction rates and improved yields | researchgate.net |

| One-pot multicomponent reactions | Efficient synthesis of complex molecules in a single step | nih.govnih.gov |

By embracing these sustainable practices, the environmental impact of synthesizing and utilizing 2-Acetyl-4-amino-1,3-indandione can be significantly reduced.

Advanced Computational Modeling for Rational Drug Design and Material Science

Computational chemistry plays a crucial role in modern drug discovery and materials science by providing insights into molecular properties and interactions at the atomic level. nih.gov For 2-Acetyl-4-amino-1,3-indandione, computational modeling can be a powerful tool for rational drug design and for predicting the properties of new materials.

In the context of drug design, computational methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of 2-Acetyl-4-amino-1,3-indandione derivatives to specific biological targets. nih.gov For example, computational investigations have been conducted on other indanedione derivatives to assess their potential as inhibitors of proteins like cereblon, which is involved in multiple myeloma. nih.gov Similar studies on 2-Acetyl-4-amino-1,3-indandione could guide the design of new therapeutic agents. The amino and acetyl groups can be systematically modified in silico to optimize interactions with a target's active site.

The following table outlines key computational methods and their applications in the study of 2-Acetyl-4-amino-1,3-indandione.

| Computational Method | Application | Potential Insights | Reference |

| Molecular Docking | Predicting binding modes and affinities to biological targets | Identification of potential protein targets and lead compounds | nih.gov |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and conformational changes of the molecule and its complexes | Understanding the stability of ligand-protein interactions over time | nih.gov |

| ADME/T Prediction | Assessing absorption, distribution, metabolism, excretion, and toxicity properties | Evaluating the drug-likeness of potential drug candidates | nih.gov |

| Quantum Mechanical Calculations | Determining electronic properties, such as HOMO-LUMO gaps and charge distributions | Predicting optical and electronic properties for materials science applications | - |

In material science, computational modeling can be used to predict the optical and electronic properties of materials based on 2-Acetyl-4-amino-1,3-indandione. By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can estimate the electronic band gap and predict the color and conductivity of new materials. This information is valuable for the design of novel organic semiconductors, dyes, and NLO materials.

Supramolecular Interactions and Self-Assembly of Indanedione Derivatives

The ability of molecules to form ordered structures through non-covalent interactions is the foundation of supramolecular chemistry and self-assembly. The 2-Acetyl-4-amino-1,3-indandione molecule possesses several functional groups capable of participating in such interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl (C=O) and acetyl (C=O) groups can act as hydrogen bond acceptors. This combination of donor and acceptor sites creates the potential for the formation of intricate hydrogen-bonding networks, leading to the self-assembly of the molecules into one-, two-, or three-dimensional architectures. The study of hydrogen-bond patterns in related heterocyclic systems, such as quinoxalinediones, has revealed the formation of well-defined motifs like dimeric rings and infinite chains. A similar analysis of 2-Acetyl-4-amino-1,3-indandione could reveal its preferred self-assembly patterns.

The aromatic ring of the indandione core can participate in π-π stacking interactions with neighboring molecules, further stabilizing the supramolecular assembly. The planarity of the indandione system facilitates these stacking interactions.

The self-assembly of amphiphilic amino acid derivatives has been extensively studied for biomedical applications. rsc.org By introducing a long alkyl chain to the amino group of 2-Acetyl-4-amino-1,3-indandione, it may be possible to create amphiphilic molecules that self-assemble into nanostructures such as micelles, vesicles, or nanofibers in aqueous environments. These nanostructures could have potential applications in drug delivery, tissue engineering, and bionanotechnology.

The study of the supramolecular behavior of 2-Acetyl-4-amino-1,3-indandione is a promising area for future research, with the potential to unlock new applications in materials science and biomedicine.

Q & A

Q. What novel applications exist for 2-acetyl-4-amino-1,3-indanedione in materials science or bioimaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.